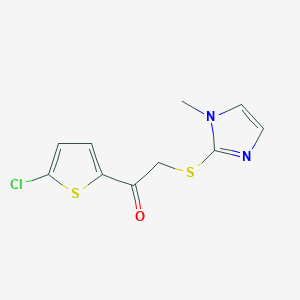

1-(5-Chlorothiophen-2-yl)-2-((1-methyl-1h-imidazol-2-yl)thio)ethan-1-one

Description

1-(5-Chlorothiophen-2-yl)-2-((1-methyl-1H-imidazol-2-yl)thio)ethan-1-one (CAS: 750624-22-7) is a heterocyclic compound featuring a 5-chlorothiophene ring linked via a ketone group to a thioether-containing 1-methylimidazole moiety. This structure combines electron-deficient aromatic systems (chlorothiophene) with a sulfur-rich imidazole derivative, making it a candidate for exploring bioactivity and material properties. Its synthesis typically involves nucleophilic substitution or coupling reactions between thiol-containing imidazoles and activated chlorothiophene intermediates .

Properties

Molecular Formula |

C10H9ClN2OS2 |

|---|---|

Molecular Weight |

272.8 g/mol |

IUPAC Name |

1-(5-chlorothiophen-2-yl)-2-(1-methylimidazol-2-yl)sulfanylethanone |

InChI |

InChI=1S/C10H9ClN2OS2/c1-13-5-4-12-10(13)15-6-7(14)8-2-3-9(11)16-8/h2-5H,6H2,1H3 |

InChI Key |

RKMMGZZATLDSIX-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CN=C1SCC(=O)C2=CC=C(S2)Cl |

Origin of Product |

United States |

Biological Activity

The compound 1-(5-Chlorothiophen-2-yl)-2-((1-methyl-1H-imidazol-2-yl)thio)ethan-1-one (CAS No. 27088-04-6) is a sulfur-containing organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C₉H₇ClN₂OS |

| Molecular Weight | 226.68 g/mol |

| CAS Number | 27088-04-6 |

| LogP | 2.48 |

| PSA | 63.13 Ų |

Structure

The structure of the compound includes a chlorothiophene moiety and an imidazole group, which are known to influence its biological interactions.

Imidazole derivatives, including this compound, are recognized for their ability to interact with various biological targets, leading to a wide range of effects. The presence of the imidazole ring suggests potential activity against enzymes and receptors involved in various biochemical pathways.

Pharmacological Effects

Research indicates that compounds similar to This compound exhibit significant antiviral activity. For example, some imidazole derivatives have shown inhibitory effects against the pandemic influenza virus A/Puerto Rico/8/34 (H1N1), demonstrating high selectivity indices and favorable toxicity profiles .

Case Studies and Research Findings

- Antiviral Activity : A study highlighted that similar compounds demonstrated significant inhibition of viral replication in vitro, suggesting that the compound may also possess antiviral properties .

- Enzyme Inhibition : Another study focused on the compound's potential as an inhibitor of specific kinases involved in cancer progression. The results indicated that it could selectively inhibit certain pathways while sparing others, which is crucial for minimizing side effects in therapeutic applications .

- Multidrug Resistance Reversal : Research into multidrug resistance (MDR) has shown that compounds with similar structures can block efflux pumps in cancer cells, enhancing the efficacy of conventional chemotherapeutics .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Key Observations:

- Bioactivity Correlations: Compounds with fluorinated aromatic systems (e.g., 5w in ) exhibit antifungal activity via ergosterol inhibition, suggesting that the chlorothiophene moiety in the target compound may confer similar properties if tested .

- Sulfur Linkage Impact: The thioether bridge in the target compound and analogs (e.g., Compound 3) improves metabolic stability compared to oxygen ethers, as sulfur resists enzymatic cleavage .

Key Observations:

- Nucleophilic Substitution: The target compound and Compound 3 share a common synthesis strategy using potassium carbonate in acetone to facilitate thiolate formation and subsequent substitution .

- Complexity in Hybrid Systems: Compounds like 5w require multi-step syntheses involving triazole and benzimidazole precursors, highlighting the relative simplicity of the target compound’s preparation .

Spectral and Analytical Data

- IR Spectroscopy: The target compound’s carbonyl stretch (~1655 cm⁻¹) aligns with analogs like Compound 3, which show ketone C=O absorption at 1655 cm⁻¹ .

- NMR Trends: The 1-methylimidazole protons in the target compound are expected to resonate at δ ~3.5–4.0 ppm (similar to Compound 3’s methyl group at δ 3.7 ppm) .

Research Findings and Implications

- Antifungal Potential: Structural parallels to sertaconazole () and (E)-1-(5-chlorothiophen-2-yl)-2-(1H-imidazol-1-yl)ethanone phenylhydrazone () suggest the target compound could inhibit fungal ergosterol biosynthesis or exhibit fungicidal activity .

- Unanswered Questions: No direct toxicity or efficacy data are available for the target compound. Future studies should prioritize in vitro antifungal screens and molecular docking to validate mechanistic hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.